2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide
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Overview
Description
2-METHYL-5-(6-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL)-N-(2-MORPHOLINOETHYL)-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of triazolophthalazine derivatives
Preparation Methods
The synthesis of 2-METHYL-5-(6-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL)-N-(2-MORPHOLINOETHYL)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazolophthalazine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzenesulfonamide group: This step involves the reaction of the triazolophthalazine intermediate with benzenesulfonyl chloride in the presence of a base.
Attachment of the morpholinoethyl group: The final step involves the nucleophilic substitution reaction where the morpholinoethyl group is introduced.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
2-METHYL-5-(6-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL)-N-(2-MORPHOLINOETHYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholinoethyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
2-METHYL-5-(6-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL)-N-(2-MORPHOLINOETHYL)-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, showing promise in the treatment of various cancers.
Biological Research: The compound is used in cell signaling studies to understand its effects on different cellular pathways.
Industrial Applications: It may be used in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-METHYL-5-(6-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL)-N-(2-MORPHOLINOETHYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cancer cell proliferation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds include other triazolophthalazine derivatives and kinase inhibitors. Some examples are:
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit kinase inhibition properties and are studied for their anti-cancer activities.
[1,2,4]triazolo[1,5-a]pyrimidines: Known for their antimicrobial activities, these compounds share structural similarities with triazolophthalazine derivatives.
The uniqueness of 2-METHYL-5-(6-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL)-N-(2-MORPHOLINOETHYL)-1-BENZENESULFONAMIDE lies in its specific molecular structure, which confers distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H26N6O3S |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
2-methyl-5-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C23H26N6O3S/c1-16-7-8-18(15-21(16)33(30,31)24-9-10-28-11-13-32-14-12-28)22-25-26-23-20-6-4-3-5-19(20)17(2)27-29(22)23/h3-8,15,24H,9-14H2,1-2H3 |
InChI Key |
AFHALPUJUWXLDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)C)S(=O)(=O)NCCN5CCOCC5 |
Origin of Product |
United States |
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